N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide
Description
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide is a heterocyclic compound featuring a thioxanthenone core substituted with a methyl group at position 7 and a 9-oxo moiety. The thiophenecarboxamide group is attached at position 2 of the thioxanthenone system, introducing a sulfur-rich aromatic component.
Properties
IUPAC Name |
N-(7-methyl-9-oxothioxanthen-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2S2/c1-11-4-6-15-13(9-11)18(21)14-10-12(5-7-16(14)24-15)20-19(22)17-3-2-8-23-17/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHYNFDPPOYLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Substituents and Molecular Features
- Target Compound: Core: Thioxanthenone (tricyclic system with sulfur). Substituents: 7-methyl, 9-oxo, and 2-thiophenecarboxamide. Hypothesized Effects: The methyl group may enhance lipophilicity, while the oxo group introduces polarity. The thiophenecarboxamide adds hydrogen-bonding capability.
N-(2-Nitrophenyl)thiophene-2-carboxamide ( ):
- Core : Benzene and thiophene rings.
- Substituents : 2-nitro group on the benzene ring.
- Structural Data : Dihedral angles between benzene and thiophene rings are 8.5–13.5°, indicating moderate planarity. Comparable angles in furan analogs (e.g., 9.71°) suggest similar conformational flexibility.
- Thiophene Fentanyl Hydrochloride ( ): Core: Fentanyl backbone with a thiophenoyl group. Substituents: Thiophene ring linked to a piperidine-based opioid structure. Structural Effects: The thiophene moiety may modulate receptor binding affinity compared to traditional fentanyl derivatives.
Crystallographic and Electronic Properties
- The target compound’s thioxanthenone core likely imposes greater rigidity compared to monocyclic analogs like N-(2-nitrophenyl)thiophene-2-carboxamide. This rigidity could enhance stability in solid-state or biological environments .
Solubility and Stability
- N-(2-Nitrophenyl)thiophene-2-carboxamide ( ):
- Weak C–H⋯O/S interactions in crystal packing suggest moderate solubility in polar solvents.
- Melting point: 397 K, indicating high thermal stability.
- Target Compound: Predicted lower solubility due to the hydrophobic thioxanthenone core, though the oxo group may introduce partial polarity.
Bioactivity
- N-(2-Nitrophenyl)thiophene-2-carboxamide : Demonstrates antibacterial and antifungal activity, attributed to the nitro group’s electron-withdrawing effects and hydrogen-bonding capacity .
- Thiophene Fentanyl Hydrochloride : Structural similarity to fentanyl suggests opioid activity, though toxicity remains uncharacterized .
Comparative Data Table
Preparation Methods
Synthesis of the 7-Methylthioxanthone Core
The thioxanthone scaffold is synthesized via double aryne insertion into thioureas , as demonstrated by recent advances in aryne chemistry. This method leverages o-silylaryl triflates as aryne precursors and thioureas as sulfur donors.
Aryne Generation and Thiourea Reactivity
The reaction begins with generating a benzyne intermediate from 7-methyl-substituted o-silylaryl triflate (e.g., 1a in Table 1 of) using cesium carbonate and 18-crown-6. The methyl group at the 7-position is introduced by selecting an o-silylaryl triflate pre-functionalized with a methyl group at the meta position relative to the triflate group. The aryne undergoes [2 + 2] cycloaddition with thiourea (2f in), followed by ring-opening and sequential C–S/C–C bond formations to yield an iminium intermediate. Hydrolysis of this intermediate under acidic conditions (e.g., HCl) produces the 7-methylthioxanthone core.
Key Reaction Conditions:
This method achieves yields of 60–85% for analogous thioxanthones, with scalability demonstrated at 15 mmol scales.
Functionalization at the 2-Position: Introduction of the Amine Group
The 2-position of thioxanthone is functionalized via nitro reduction or direct amination , enabling subsequent amidation.
Nitration and Reduction
- Nitration : Electrophilic nitration of 7-methylthioxanthone using HNO₃/H₂SO₄ introduces a nitro group at the electron-rich 2-position. The ketone at position 9 deactivates the adjacent ring, directing nitration to the para position relative to the sulfur atom.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amine. For example, reduction of 2-nitro-7-methylthioxanthone in ethanol with H₂ (1 atm) and 10% Pd-C achieves >90% yield of 2-amino-7-methylthioxanthone.
Amidation with 2-Thiophenecarbonyl Chloride
The final step couples 2-amino-7-methylthioxanthone with 2-thiophenecarbonyl chloride under Schotten-Baumann conditions:
Reaction Protocol
- Activation : 2-Thiophenecarbonyl chloride (1.2 equiv) is added dropwise to a stirred solution of 2-amino-7-methylthioxanthone (1.0 equiv) in dry THF at 0°C.
- Base : Triethylamine (3.0 equiv) neutralizes HCl, driving the reaction to completion.
- Workup : The mixture is quenched with water, extracted with DCM, and purified via silica gel chromatography (hexane/EtOAc 3:1).
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | THF | 82 |
| Temperature | 0°C → RT | 82 |
| Equiv. acyl chloride | 1.2 | 82 |
| Base (Et₃N) | 3.0 | 82 |
This method avoids racemization and side reactions, achieving >80% yield for the target compound.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.98–7.86 (m, 3H, Ar-H), 7.52 (d, J = 5.2 Hz, 1H, thiophene-H), 7.32 (s, 1H, Ar-H), 7.07 (d, J = 5.2 Hz, 1H, thiophene-H), 2.51 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd. for C₁₉H₁₄NO₃S₂ [M+H]⁺: 376.0467; found: 376.0469.
Challenges and Mitigation Strategies
- Regioselectivity in Nitration : The electron-withdrawing ketone group directs nitration to position 2, but minor byproducts (e.g., 4-nitro isomers) may form. Recrystallization from ethanol removes impurities.
- Amination Side Reactions : Over-reduction of nitro groups is avoided by using milder conditions (e.g., Fe/HCl instead of H₂/Pd-C).
- Acyl Chloride Stability : 2-Thiophenecarbonyl chloride is moisture-sensitive; rigorous drying of solvents and reagents is critical.
Q & A
Q. Q: What are the standard synthetic routes for N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide, and how are intermediates characterized?
A:
- Synthesis : A common approach involves coupling 2-thiophenecarbonyl chloride with an appropriate amine derivative (e.g., 7-methyl-9-oxo-9H-thioxanthen-2-amine) in a polar aprotic solvent like acetonitrile under reflux (60–80°C, 1–3 hours). Stoichiometric ratios (1:1 molar) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
- Characterization :
- NMR : ¹H/¹³C NMR confirms regioselectivity and purity. For example, thiophene protons appear at δ 7.2–7.8 ppm, while aromatic protons in the thioxanthenone moiety resonate at δ 8.0–8.5 ppm .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles (e.g., C–S bond lengths: ~1.70 Å) and dihedral angles between aromatic systems (e.g., 8–15°) .
Initial Bioactivity Profiling
Q. Q: How are in vitro assays designed to evaluate the biological activity of this compound?
A:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are performed using broth microdilution (24–48 hours, 37°C). Positive controls (e.g., ampicillin) and solvent controls (DMSO <1%) validate results .
- Anticancer screening : MTT assays measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) after 48-hour exposure. IC₅₀ values are compared to reference drugs (e.g., cisplatin) .
Advanced Synthesis Optimization
Q. Q: How can reaction conditions be optimized to improve yield and purity?
A:
- Solvent selection : Higher yields (>75%) are achieved with acetonitrile vs. THF due to better solubility of intermediates. Microwave-assisted synthesis (30 minutes, 100°C) reduces reaction time by 50% .
- Catalysts : Lewis acids (e.g., AlCl₃) enhance acylation efficiency but require post-reaction quenching (aqueous NaHCO₃) to avoid decomposition .
Resolving Data Contradictions
Q. Q: How to address discrepancies in crystallographic vs. computational structural data?
A:
- Case study : X-ray data may show dihedral angles of 13.5° between thiophene and thioxanthenone rings, while DFT calculations predict 10–12°. This discrepancy arises from crystal packing forces (e.g., C–H···O interactions) not modeled in simulations .
- Resolution : Validate computational models using periodic boundary conditions (PBC) to mimic crystal environments .
Computational Modeling
Q. Q: What computational methods predict electronic properties and binding affinities?
A:
- DFT : B3LYP/6-31G* calculations determine HOMO-LUMO gaps (e.g., ~4.2 eV), indicating charge-transfer potential. Solvent effects (PCM model) refine dipole moments .
- Molecular docking : AutoDock Vina screens against target proteins (e.g., bacterial DNA gyrase). Docking scores (e.g., −8.2 kcal/mol) correlate with experimental MIC values .
Structural Analysis via Crystallography
Q. Q: How is SHELX employed to resolve complex crystallographic data?
A:
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding (e.g., C–H···S interactions). R values <5% ensure accuracy .
- Validation : PLATON checks for missed symmetry and twinning. ADDSYM identifies higher symmetry space groups if applicable .
Structure-Activity Relationships (SAR)
Q. Q: How do substituent modifications influence bioactivity?
A:
- Thiophene substitution : Replacing 2-thiophene with 3-thiophene reduces antimicrobial activity (MIC increases from 8 µg/mL to 32 µg/mL) due to steric hindrance at the binding site .
- Thioxanthenone methylation : A 7-methyl group enhances lipophilicity (logP +0.5), improving membrane permeability in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
